molecular formula C18H17ClN4O B4966476 6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4966476
M. Wt: 340.8 g/mol
InChI Key: FBKXIIRXUQLCFH-UHFFFAOYSA-N
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Description

6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

The synthesis of 6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidines, such as:

Compared to these compounds, 6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-4-5-13(10-15(12)19)23-9-6-16-14(17(23)24)11-20-18(21-16)22-7-2-3-8-22/h4-6,9-11H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKXIIRXUQLCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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